molecular formula C14H12ClN3O B2980487 2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile CAS No. 478262-62-3

2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile

Cat. No.: B2980487
CAS No.: 478262-62-3
M. Wt: 273.72
InChI Key: DIKNWBKZSAJDIQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenoxy group at position 2, a dimethylamino group at position 4, and a carbonitrile moiety at position 2. This structure combines electron-donating (dimethylamino) and electron-withdrawing (chlorophenoxy, carbonitrile) groups, which influence its electronic properties, solubility, and reactivity.

For instance, the dimethylamino group may enhance solubility and bioavailability in drug design, while the chlorophenoxy moiety could contribute to pesticidal activity or polymer stabilization .

Properties

IUPAC Name

2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-18(2)13-7-8-17-14(12(13)9-16)19-11-5-3-10(15)4-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKNWBKZSAJDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a chlorinated pyridine derivative with 4-chlorophenol, followed by the introduction of the dimethylamino group and the carbonitrile group through subsequent reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine-3-Carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
2-(4-Chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile (Target) C₁₄H₁₂ClN₃O 285.72 g/mol 2-(4-Cl-phenoxy), 4-(NMe₂) Phenoxy, dimethylamino, carbonitrile
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile C₁₇H₂₀ClN₇ 357.84 g/mol 5-Cl, 6-(piperazine-pyrimidinyl) Piperazine, pyrimidine, dimethylamino
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂S 404.84 g/mol 2-(MePh-sulfanyl), 4-CF₃, 6-(4-Cl-Ph) Sulfanyl, CF₃, chlorophenyl
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile C₁₈H₁₀ClFN₂O 332.74 g/mol 2-(4-F-phenoxy), 6-(2-Cl-Ph) Phenoxy (F-substituted), chlorophenyl

Key Observations:

Substituent Effects on Reactivity: The target compound’s dimethylamino group (electron-donating) enhances nucleophilicity at the pyridine ring, facilitating reactions such as alkylation or acylation. In contrast, sulfanyl () and trifluoromethyl groups () reduce electron density, favoring electrophilic substitution resistance .

Biological and Material Applications: Piperazine-linked derivatives () exhibit enhanced binding to biological targets (e.g., kinases) due to conformational flexibility, whereas rigid phenoxy groups (Target) may favor pesticidal activity . Trifluoromethyl groups () improve metabolic stability and lipophilicity, critical for agrochemical persistence .

Research Findings on Functional Group Influence

  • Dimethylamino vs. Halogenated Substituents: Ethyl 4-(dimethylamino) benzoate () demonstrated higher reactivity in resin polymerization compared to halogenated analogs, attributed to the dimethylamino group’s electron-donating capacity accelerating initiation kinetics. This suggests that the target compound’s dimethylamino group could similarly enhance reactivity in photopolymerization or catalytic systems .
  • Phenoxy vs. Phenoxy groups (Target, ) may instead prioritize biodegradability .

Biological Activity

Chemical Structure and Properties
2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a synthetic compound notable for its diverse biological activities. Its structure includes a pyridine ring substituted with a dimethylamino group and a chlorophenoxy moiety, along with a carbonitrile functional group. This unique arrangement contributes to its potential utility in various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorophenoxy compounds have been shown to possess antifungal and antibacterial activities. The presence of the dimethylamino group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens.

Anticancer Potential

The compound has been evaluated for its anticancer activity. A study highlighted that analogues of pyridine derivatives, including those with similar substituents, demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with chlorophenyl substitutions showed promising results in inhibiting cell proliferation in vitro, suggesting that this compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell signaling pathways associated with cancer progression and microbial resistance. The exact mechanism remains a subject of ongoing research, but it is hypothesized that the compound could disrupt cellular processes through enzyme inhibition or receptor antagonism.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AntifungalInhibitory effects on fungal growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Activity

In a recent study, a series of pyridine derivatives were synthesized and tested for their anticancer properties. The most potent compound exhibited an IC50 value of 700 nM against prostate cancer cells, suggesting that structural modifications significantly influence biological activity. The study emphasized the importance of the chlorophenyl group in enhancing cytotoxicity, indicating that this compound could be optimized for better efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Reactant of Route 2
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2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile

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